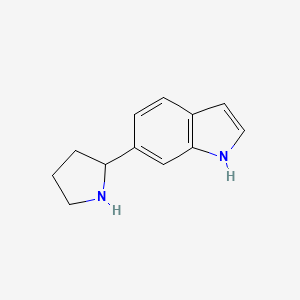

6-(Pyrrolidin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-pyrrolidin-2-yl-1H-indole |

InChI |

InChI=1S/C12H14N2/c1-2-11(13-6-1)10-4-3-9-5-7-14-12(9)8-10/h3-5,7-8,11,13-14H,1-2,6H2 |

InChI Key |

BRGKIUKSKKBZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Pyrrolidin 2 Yl 1h Indole

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The indole scaffold is a ubiquitous feature in numerous biologically active compounds. pkusz.edu.cn Consequently, a diverse array of synthetic methods for its construction has been developed over more than a century of research. pkusz.edu.cn

Fischer Indole Synthesis and Mechanistic Considerations

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most popular and effective methods for preparing indole rings. byjus.comtestbook.comnumberanalytics.com The reaction involves the acid-catalyzed or thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comjk-sci.com A wide variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. testbook.comwikipedia.org

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps. byjus.com It begins with the protonation of the arylhydrazone and its isomerization to the enamine tautomer. testbook.com This is followed by an irreversible jk-sci.comjk-sci.com-sigmatropic rearrangement, leading to the cleavage of the N-N bond. byjus.comtestbook.com The resulting diimine intermediate then undergoes intramolecular attack by the nucleophilic amine to form an aminoindoline. byjus.com Finally, the elimination of an ammonia (B1221849) molecule and subsequent aromatization yield the indole product. byjus.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

A notable feature of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. byjus.com When unsymmetrical ketones are used, a mixture of regioisomeric 2,3-disubstituted indoles can be formed, with the selectivity depending on factors such as the acidity of the medium and steric effects. byjus.com

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis is a valuable method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes or nitrosoarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene and two equivalents for a nitrosoarene. wikipedia.org A key characteristic of this method is the requirement of a substituent at the ortho position to the nitro group; the reaction is often unsuccessful without it. wikipedia.org Bulky ortho substituents generally lead to higher yields as they facilitate the crucial jk-sci.comjk-sci.com-sigmatropic rearrangement step. wikipedia.orgonlineorganicchemistrytutor.com

The reaction mechanism starts with the addition of the Grignard reagent to the nitroarene, which then decomposes to a nitrosoarene. wikipedia.org A second equivalent of the Grignard reagent reacts with the nitrosoarene. wikipedia.org This is followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement to produce an aldehyde intermediate. jk-sci.comname-reaction.com Intramolecular nucleophilic attack by the nitrogen atom on the aldehyde, followed by the action of a third equivalent of the Grignard reagent and an acidic work-up, leads to the final indole product. jk-sci.comname-reaction.com The Bartoli synthesis is advantageous for producing indoles with substitutions on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

A modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for indole synthesis, offering novel pathways and expanding the scope of accessible structures. jk-sci.comresearchgate.net One notable palladium-catalyzed approach involves the cross-coupling of aryl bromides with hydrazones, which serves as an entry point into the Fischer indole synthesis by forming the key N-arylhydrazone intermediate. wikipedia.org

Another strategy involves the palladium-catalyzed reductive cyclization of o-nitroaryl compounds. For instance, a synthesis of substituted indoles has been developed using a Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides, followed by a palladium-catalyzed, carbon monoxide-mediated reductive cyclization. nih.gov This sequence can even be performed as a one-pot, two-step process. nih.gov

Palladium-catalyzed oxidative cyclization of N-aryl enamines, formed from anilines and alkynes, provides a direct route to indoles. mdpi.com Similarly, the reaction of N-Ts-anilines with styrenes under palladium catalysis can yield indoles through an oxidative annulation process. mdpi.com The control of regioselectivity in palladium-catalyzed C-H alkenylations of indoles can be achieved using directing groups, such as the N-(2-pyridyl)sulfonyl group, which can be easily installed and removed. beilstein-journals.org

Other Annulation and Condensation Reactions for Indole Formation

Beyond the classical named reactions, various annulation and condensation strategies have been developed for indole synthesis. Annulation reactions, which involve the formation of a ring onto an existing structure, are particularly versatile. For example, a general protocol for synthesizing unprotected indoles involves a triazene-directed C–H annulation between arenes and alkynes, catalyzed by rhodium. pkusz.edu.cn This method demonstrates excellent regioselectivity with a broad range of substrates. pkusz.edu.cn

Dearomative annulation reactions of indoles offer another modern approach. For instance, a (3+2) dearomative annulation between 3-substituted indoles and azaoxyallyl cations has been reported for the synthesis of pyrroloindolines, which are structurally related to the target compound's framework. nih.gov Visible-light-induced dearomative annulation of indoles is a green and sustainable strategy that enables the construction of new chemical bonds under mild conditions. acs.org

Acid-promoted reactions of indoles with aminobenzaldehydes can lead to either indole annulation or a novel indole ring-opening, depending on the nature of the aminobenzaldehyde. rsc.org

Strategies for Incorporating the Pyrrolidine (B122466) Moiety at C-6 of the Indole Ring

Once the indole core is established, the next critical step is the introduction of the pyrrolidine ring at the C-6 position.

Direct Functionalization and Substitution Reactions on the Indole Nucleus

The direct functionalization of the indole benzene (B151609) ring, particularly at the C-6 position, is a challenging but desirable transformation. The electron-rich nature of the indole's pyrrole ring means that electrophilic substitution typically occurs at C-3. nih.govbhu.ac.in If the C-3 position is blocked, substitution may occur at C-2, and only when both positions are occupied does the electrophile attack the benzene ring, often at C-6. bhu.ac.in

Recent advances have focused on achieving direct C-6 functionalization. Metal-free catalytic approaches have been developed for the remote C-6 functionalization of 2,3-disubstituted indoles. researchgate.net For instance, Brønsted acids can catalyze the selective reaction of β,γ-unsaturated α-ketoesters with 2,3-disubstituted indoles at the C-6 position. researchgate.net Chiral phosphoric acid has also been used as a catalyst for the direct regio- and enantioselective C-6 functionalization of 2,3-disubstituted indoles with azadienes. researchgate.net

Enzymatic methods also show promise for selective C-6 functionalization. The prenyltransferase CdpNPT from Aspergillus fumigatus has been used for the late-stage modification of tryprostatin B, demonstrating high selectivity for alkylating the indole C-6 position. mdpi.com This chemoenzymatic approach allows for the creation of novel analogs that are difficult to access through traditional synthetic methods. mdpi.com

One specific, though related, synthesis of 6-(pyrrolidin-1-yl)-1H-indole has been reported in the context of developing non-linear optical chromophores. openmedicinalchemistryjournal.com While the specific method for the pyrrolidine attachment was not detailed in the abstract, it highlights the interest in this substitution pattern. openmedicinalchemistryjournal.com The synthesis of related structures, such as 1-(3-(pyrrolidin-1-yl)propyl)-1H-indole, has also been described, indicating that nucleophilic substitution reactions are a viable strategy for attaching pyrrolidine-containing side chains, albeit typically at the indole nitrogen. d-nb.info

Building the Pyrrolidine Ring onto a Pre-functionalized Indole Scaffold

A key strategy in the synthesis of complex molecules like 6-(pyrrolidin-2-yl)-1H-indole involves the sequential construction of its constituent rings. This approach begins with a pre-functionalized indole core, onto which the pyrrolidine ring is subsequently assembled. Traditional methods for indole synthesis, such as the Fischer indole synthesis, often rely on pre-functionalized starting materials to achieve the desired substitution pattern. arabjchem.org

Modern techniques have expanded the toolbox for this strategy, with metal-catalyzed C-H activation being a prominent method for introducing a functional handle at a specific position on the indole ring. mdpi.com While the C2 position of indole is intrinsically the most reactive, directing groups on the indole nitrogen can steer functionalization to other positions, such as C7. acs.org For the synthesis of the target compound, a similar strategy targeting the C6 position would be required.

One illustrative pathway, adapted from the synthesis of related N-aryl pyrrolidinyl indoles, involves several steps mdpi.com:

Initial Functionalization : An appropriate indole precursor is functionalized at the C6 position. This could be achieved through electrophilic substitution or a directed C-H activation reaction.

Chain Elongation : A side chain is introduced at the C6 position, which contains the necessary carbon atoms to form the pyrrolidine ring. For instance, a reaction with nitromethane (B149229) could introduce a nitroethyl group. mdpi.com

Cyclization : The appended side chain undergoes a cyclization reaction to form the five-membered pyrrolidine ring. This often involves the reduction of a nitro group to an amine, which then intramolecularly attacks a carbonyl or other electrophilic center to form a lactam (a cyclic amide). mdpi.com

Reduction : The final step is the reduction of the lactam (e.g., with borane (B79455) or lithium aluminum hydride) to yield the desired pyrrolidine ring. mdpi.com

This stepwise approach allows for a high degree of control and versatility, as analogs can be prepared by modifying the pre-functionalized indole or the building blocks used for the pyrrolidine ring construction. arabjchem.org

Utilizing 1,3-Dipolar Cycloaddition Approaches with Indole Precursors

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrrolidines. beilstein-journals.org This reaction, often referred to as a [3+2] cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing pyrrolidine-indole systems, the key components are an azomethine ylide (the 1,3-dipole) and an olefinic or acetylenic dipolarophile, where one of the components incorporates the indole nucleus. beilstein-journals.orgcore.ac.uk

This strategy is widely used for creating spiro-pyrrolidine-oxindoles, where the pyrrolidine ring is attached at the C3 position of an oxindole (B195798) core. rsc.orgmdpi.com The general process involves the in situ generation of an azomethine ylide, typically through the thermal decarboxylation of an α-amino acid or via condensation of an amine with an aldehyde. beilstein-journals.org For instance, the reaction of an isatin (B1672199) (an indole-1,2-dione) with an amino acid like L-proline or sarcosine (B1681465) generates a transient azomethine ylide. core.ac.ukmdpi.com This ylide is then trapped by a dipolarophile, such as a chalcone (B49325) or another activated alkene, to yield the spiro-pyrrolidine product with high regio- and stereoselectivity. beilstein-journals.orgrsc.org

A representative reaction scheme is the one-pot, three-component reaction of an isatin, an amino acid, and a dipolarophile, which can afford complex spiro-pyrrolidines in good to excellent yields. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Isatin, L-proline | Chalcones | Ag(I) catalyst | Spiropyrrolidine oxindoles | 50-95% | rsc.org |

| Isatin, Sarcosine | (E)-arylmethylidene-pyridinones | Refluxing Methanol (B129727) | Dispiroheterocycles | Good | researchgate.net |

| Indenoquinoxaline, L-tryptophan | β-nitrostyrenes | Reflux | Spiropyrroloquinoxaline-indoles | Excellent | scispace.com |

This methodology is advantageous due to its operational simplicity, short reaction times, and the ability to generate molecular diversity and complexity in a single step. beilstein-journals.orgmdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

To enhance the feasibility, efficiency, and environmental friendliness of synthesizing this compound, significant research effort is directed towards optimizing reaction pathways.

Exploration of Catalyst-Free Methodologies

While many synthetic transformations rely on catalysts, the development of catalyst-free reactions is a significant goal for simplifying procedures and reducing costs and metal contamination. In the realm of indole chemistry, several catalyst-free methods have been reported. openmedicinalchemistryjournal.com For instance, three-component Mannich-type reactions involving an indole, an aldehyde, and an amine can proceed efficiently without a catalyst, promoted simply by a polar protic solvent like methanol. znaturforsch.com

Similarly, multicomponent reactions for the synthesis of complex indole derivatives have been developed under catalyst-free conditions, sometimes using visible light irradiation or benign reaction promoters like polyethylene (B3416737) glycol. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A notable example is the catalyst-free, one-pot domino reaction for creating polycyclic pyrrolidine-fused spirooxindoles at room temperature, highlighting that complex molecular architectures can be accessed without catalytic assistance under the right conditions. rsc.org These approaches are highly atom-economical as they often proceed through the loss of only a small molecule like water. znaturforsch.com

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. openmedicinalchemistryjournal.com This involves using environmentally benign solvents, reducing waste, and employing reusable catalysts.

Green Solvents : Water and ethanol (B145695) are preferred green solvents. openmedicinalchemistryjournal.com The synthesis of pyrrolidine-fused spirooxindoles has been successfully demonstrated in an ethanol-water mixture, which avoids toxic solvents and often simplifies product isolation. rsc.org

Solvent-Free Conditions : Some reactions can be performed without any solvent, for example, under visible light irradiation, which represents a highly economical and green method. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Reusable Catalysts : When catalysts are necessary, designing them for easy recovery and reuse is a key green strategy. One example is the use of L-proline functionalized on magnetic nanorods as a heterogeneous catalyst for the stereoselective synthesis of spiro-pyrrolidines. rsc.org This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. rsc.org

Multicomponent Reactions (MCRs) : MCRs are inherently green as they combine several steps into a single operation, reducing solvent use, energy consumption, and purification steps. mdpi.com The 1,3-dipolar cycloaddition strategies discussed previously are often performed as MCRs. beilstein-journals.orgscispace.com

Stereoselective and Enantioselective Synthesis

The target compound, this compound, possesses a stereocenter at the C2 position of the pyrrolidine ring. Therefore, controlling the stereochemical outcome of the synthesis is crucial.

Diastereoselective Synthesis : Many of the 1,3-dipolar cycloaddition reactions used to form pyrrolidine rings exhibit high levels of diastereoselectivity, leading to the preferential formation of one diastereomer over others. beilstein-journals.orgrsc.orgrsc.org This control often arises from the specific geometry of the transition state during the cycloaddition. Another approach to achieve diastereoselectivity is the heterogeneous catalytic hydrogenation of highly substituted pyrroles, which can be reduced to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Enantioselective Synthesis : To obtain a single enantiomer (either the (R) or (S) form), an enantioselective synthesis is required. This can be achieved in several ways:

Using Chiral Precursors : Starting the synthesis with an enantiomerically pure precursor, such as L-proline or its derivatives, can transfer chirality to the final product. mdpi.comnih.gov

Asymmetric Catalysis : The use of a chiral catalyst can direct the reaction to form one enantiomer preferentially. Transition metal catalysts paired with chiral ligands are commonly used for asymmetric hydrogenation of imines, enamines, or N-heteroaromatic compounds to produce chiral amines and pyrrolidines with high enantioselectivity. acs.org For example, the asymmetric hydrogenation of specific pyrrole precursors can yield chiral pyrrolidine derivatives. researchgate.net

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, and is subsequently removed. rsc.org

The synthesis of specific, optically active 2-aryl pyrrolidines is an important area of research, as these structures are key components in many natural products and pharmaceuticals. acs.org

Structure Activity Relationship Sar Studies of 6 Pyrrolidin 2 Yl 1h Indole Analogs

Systematic Modification of the Indole (B1671886) Ring System

The indole nucleus is a prevalent scaffold in medicinal chemistry, known for its ability to mimic the structure of endogenous ligands and participate in various non-covalent interactions within protein binding sites. sci-hub.seresearchgate.net Modifications to this ring system in 6-(pyrrolidin-2-yl)-1H-indole analogs have profound effects on their pharmacological profiles.

The introduction of substituents at various positions on the indole ring is a key strategy for modulating the activity of these analogs.

C-1 Position: The indole nitrogen (N-1) is a common site for substitution. For instance, in a series of tryptamine (B22526) derivatives, the addition of an N-arylsulfonyl group at the N-1 position was explored for its effect on 5-HT6 receptor binding affinity. nih.gov This modification, aimed at creating rigidified tryptamine analogs, showed that such substitutions are well-tolerated and can lead to compounds with high affinity. nih.gov One lead compound, N(1)-benzenesulfonyl-3-(4-chloro-1-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1H-indole, demonstrated excellent in vitro affinity for the 5-HT6 receptor. nih.gov

C-2 Position: Substitution at the C-2 position of the indole ring has been shown to be detrimental to the biological activity of certain peptidoleukotriene antagonists. nih.gov However, in other contexts, such as N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands, 2-substitution can lead to a different binding orientation and functional efficacy compared to 3-substituted analogs. nih.gov

C-3 Position: The C-3 position is a critical site for modification. In a study of 1,6-disubstituted indoles, the incorporation of hydrophilic groups, such as a propionamide (B166681) moiety, at the C-3 position enhanced activity at the LTD4 receptor by an order of magnitude. nih.gov Conversely, for a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, short alkyl groups at the C-3 position were found to enhance potency. nih.gov

C-5 Position: The C-5 position of the indole ring is another important site for tuning activity. In the development of 5-HT6 receptor agonists based on a 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, modifications at this position were extensively studied. gu.se For CB1 allosteric modulators, the presence of a chloro or fluoro group at the C-5 position enhanced potency. nih.gov Furthermore, in a series of 5-nitroindole (B16589) derivatives designed to bind c-Myc G-quadruplex DNA, the 5-nitro group was a key feature of the pharmacophore. d-nb.info The reduction of this nitro group to an amine also provided active compounds. d-nb.info

The following table summarizes the effects of substituents at different indole positions on the activity of various indole-based compounds.

| Indole Position | Substituent Type | Effect on Activity | Target/Compound Class |

| C-1 (N-1) | Arylsulfonyl group | Maintained or increased affinity | 5-HT6 Receptor Ligands |

| C-2 | Various substituents | Generally detrimental | Peptidoleukotriene Antagonists |

| C-3 | Hydrophilic groups (e.g., propionamide) | Enhanced potency | Peptidoleukotriene Antagonists |

| C-3 | Short alkyl groups | Enhanced potency | CB1 Allosteric Modulators |

| C-5 | Chloro or Fluoro group | Enhanced potency | CB1 Allosteric Modulators |

| C-5 | Methoxy (B1213986) group | Favorable for activity | General Indole Derivatives |

| C-5 | Nitro group | Key for binding | c-Myc G-Quadruplex Binders |

Electronic Effects: The indole-2,3-dione core, for example, exhibits strong electron-withdrawing conjugation. When a pyrrolidine (B122466) substituent is present, it can act as an electron-donating group through resonance, thereby increasing the electron density at other positions of the indole ring. In a study of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, it was found that substitution with electron-withdrawing groups at the indole moiety increased biological activity. researchgate.net This highlights the importance of a balanced electronic profile for optimal interaction with the biological target.

Steric Effects: The size and shape of substituents on the indole core can influence how the molecule fits into a binding pocket. The presence of the bicyclic indole ring itself is often preferred for maintaining high binding affinity to allosteric sites, as seen in studies of CB1 receptor modulators. nih.gov While replacing the indole with a benzofuran (B130515) ring led to a significant loss of affinity, it enhanced binding cooperativity, suggesting that the indole ring is more critical for initial binding than for modulating the orthosteric site. nih.gov The steric bulk of substituents can also be a determining factor, as seen with the preference for short alkyl groups at the C-3 position in some series. nih.gov

Substituent Effects at Indole Positions (e.g., C-1, C-2, C-3, C-5) on Molecular Interactions

Derivatization and Structural Exploration of the Pyrrolidine Moiety

The pyrrolidine ring is another key component of the this compound scaffold that is amenable to a wide range of modifications to fine-tune pharmacological activity. nih.gov

The nitrogen atom of the pyrrolidine ring is a privileged position for substitution, with a majority of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

In the context of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitution on the pyrrolidine ring with methylbenzylamine groups resulted in compounds with nanomolar affinity for the h5-HT1D receptor and a remarkable 100-fold selectivity over h5-HT1B receptors. acs.org This demonstrates that N-substitution can be a powerful tool for achieving receptor subtype selectivity. Further studies on pyrrolidine nucleotide analogs have shown that alkylation or acylation of the pyrrolidine nitrogen can be used to effectively tune the conformation of the pyrrolidine ring. beilstein-journals.org The introduction of an N-acyl group, for example, leads to the delocalization of the lone electron pair on the nitrogen, resulting in the existence of two observable amide rotamers. beilstein-journals.org

The table below illustrates the impact of N-substitution on the pyrrolidine moiety.

| Base Scaffold | Pyrrolidine N-Substituent | Effect on Activity/Selectivity | Target Receptor |

| 3-[2-(pyrrolidin-1-yl)ethyl]indole | Methylbenzylamine | Nanomolar affinity and 100-fold selectivity | h5-HT1D over h5-HT1B |

| Pyrrolidine Nucleotide Analog | Alkyl or Acyl group | Tunes ring conformation | Not specified |

Altering the size of the heterocyclic ring or introducing substituents onto the carbon framework of the pyrrolidine can significantly impact biological activity.

Ring Size: In the development of CB1 receptor allosteric modulators, replacing a flexible alkyl linker with a pyrrolidinyl linker between an amide bond and a phenyl ring led to a significant reduction in potency. nih.gov This suggests that for certain targets, the conformational flexibility afforded by a five-membered ring is not optimal. The exploration of different ring sizes, such as replacing pyrrolidine with azetidine (B1206935) or piperidine (B6355638), is a common strategy in medicinal chemistry to probe the spatial requirements of a binding site. gu.se

Ring Substituents: Substituents on the carbon atoms of the pyrrolidine ring can influence the molecule's conformation and interactions with the target. For example, in a series of pyrrolidine-2,5-diones, the introduction of a fluorophenyl substituent at the C-3 position of the pyrrolidine ring offered better in vitro potency. nih.gov In another study on pyrrolidine pentamine derivatives, modifications at various positions of the pyrrolidine scaffold had differing effects on inhibitory properties, with the S-phenyl moiety at one position being essential for activity. mdpi.com

N-Substitution Patterns and Their Impact on Molecular Recognition

Linker Region Analysis and Conformational Flexibility

The way the pyrrolidine ring is attached to the indole core can have a profound impact on how the molecule interacts with its target. For instance, in N-piperidinyl indole-based NOP receptor ligands, the position of the pyrrolidine on the indole ring (2- versus 3-position) dictates which hydrophobic pocket of the receptor it occupies. nih.gov This highlights the importance of the linker region in orienting the key pharmacophoric elements.

The conformational flexibility of the entire molecule is also crucial. The rigidification of the side chain in tryptamine derivatives by incorporating the nitrogen into a pyrrolidine ring was shown to maintain binding affinity for the 5-HT6 receptor. nih.gov This suggests that for this target, a more constrained conformation is favorable. In contrast, for some CB1 receptor modulators, a flexible alkyl linker was found to be more important for activity than a more rigid pyrrolidinyl linker. nih.gov The non-planar nature of the pyrrolidine ring allows it to explore a wider range of three-dimensional space through a phenomenon known as pseudorotation, which can be influenced by substituents and the nature of the linkage to the indole core. nih.govbeilstein-journals.org

Elucidating Key Pharmacophoric Elements for Molecular Interaction

The molecular architecture of this compound provides a versatile scaffold for interaction with various biological targets. Structure-activity relationship (SAR) studies on its analogs have been instrumental in identifying the key pharmacophoric elements that govern these molecular interactions. The core structure consists of an indole nucleus, a five-membered nitrogen-containing pyrrolidine ring, and the specific linkage between them. Modifications to each of these components have been shown to significantly influence binding affinity and activity at different receptors.

The indole ring is a crucial feature, often involved in various biological activities. jetir.orgresearchgate.net Its bicyclic aromatic system can participate in hydrophobic and π-stacking interactions within protein binding pockets. jetir.org The nitrogen atom of the indole can act as a hydrogen bond donor, further anchoring the molecule to its target. The position of substitution on the indole ring is critical. While this article focuses on the 6-substituted pattern, studies on related isomers, such as those with substitutions at the C3 or C7 positions, have provided valuable insights into the spatial requirements for optimal receptor engagement. nih.govmdpi.com For instance, research on N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives has highlighted the importance of the indole core for binding to the 5-HT6 receptor. nih.gov

The pyrrolidine ring is another key pharmacophoric element, often serving as a conformational rigidifier in drug design, which can enhance binding affinity to biological targets. vulcanchem.com The stereochemistry at the C2 position of the pyrrolidine ring is a critical determinant of activity. The basic nitrogen atom within the pyrrolidine ring is frequently protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues (like aspartate) in the binding sites of many receptors. uj.edu.pl Modifications on the pyrrolidine ring, such as N-alkylation or the introduction of other substituents, can modulate the compound's lipophilicity and steric profile, thereby affecting its activity. dntb.gov.ua

The linkage between the indole and pyrrolidine moieties at the 6-position of the indole ring dictates the relative orientation of these two key pharmacophoric groups. This spatial arrangement is fundamental for fitting into the specific topology of a receptor's binding site. Even subtle changes, such as the introduction of a carbonyl group or extending a linker, can have profound effects on the molecule's biological profile. Studies on related indole-pyrrolidine structures have shown that the nature and length of linkers between pharmacophoric groups are critical for activity. uj.edu.pl

Research into analogs has helped to map the structural requirements for molecular interactions. For example, in a series of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, rigidification of the side chain by the pyrrolidine ring was found to maintain high affinity for the 5-HT6 receptor. nih.gov The lead compound from this study, N(1)-benzenesulfonyl-3-(4-chloro-1-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1H-indole, demonstrated excellent in vitro affinity, underscoring the importance of specific substitutions on both the indole and pyrrolidine rings. nih.gov

In another study on 7-(N-aryl pyrrolidinyl) indoles, which are isosteric mimics of the DCAF15 binder E7820, the nature of the substituent on the pyrrolidine nitrogen was found to be critical for activity. mdpi.com A carboxylic acid analog showed activity comparable to the parent compound, whereas the corresponding methyl ester was inactive, highlighting the importance of a potential hydrogen bond donor/acceptor at this position. mdpi.com

The following tables summarize SAR data from studies on structurally related indole-pyrrolidine compounds, illustrating the impact of various substitutions on receptor affinity.

Table 1: SAR of N(1)-Arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole Derivatives as 5-HT6 Receptor Ligands

| Compound | Indole N1-Substituent | Pyrrolidine N1-Substituent | Pyrrolidine C4-Substituent | 5-HT6 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| Analog 1 | Benzenesulfonyl | -H | -H | 25 |

| Analog 2 | Benzenesulfonyl | -CH3 | -H | 15 |

| Analog 3 | Benzenesulfonyl | -H | =O | >1000 |

| 10a | Benzenesulfonyl | -CH3 | -Cl (on dihydro-pyrrole) | 0.1 |

Data sourced from studies on tryptamine derivatives with rigidified side chains. nih.gov

Table 2: SAR of 7-(N-Aryl Pyrrolidinyl) Indole Analogs as DCAF15 Binders

| Compound | Linker to Pyrrolidine N | N-Aryl Substituent | Activity (AC50, µM) |

|---|---|---|---|

| 17 | Pyrrolidine | Methyl Ester | Inactive |

| 18 | Pyrrolidine | Carboxylic Acid | 7.7 |

| 19 | Pyrrolidine | n-Propyl Amide | Inactive |

| E7820 (Reference) | Sulfonamide | - | 10 |

Data from a study on isosteric mimics of E7820. mdpi.com

These findings collectively underscore that the key pharmacophoric elements of this compound and its analogs are the indole nucleus for hydrophobic and hydrogen bonding interactions, the pyrrolidine ring for conformational rigidity and basic interactions, and the precise three-dimensional arrangement of these moieties. Fine-tuning of substituents on both rings is essential for achieving high-potency and selective molecular interactions.

Molecular Recognition and Biological Target Engagement Investigations

Interaction Profiles with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a large family of transmembrane proteins that play a pivotal role in cellular signaling. nih.govnih.govfrontiersin.orgaimspress.com The interaction of indole (B1671886) derivatives with these receptors has been a significant area of research. acs.orgnih.govnih.gov

The Cannabinoid Receptor 1 (CB1), a class A GPCR, is a key target for allosteric modulators. nih.govnih.govresearchgate.net These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, influencing the receptor's response to endogenous ligands. acs.orgnih.govnih.govresearchgate.net

Several indole-based compounds have been identified as allosteric modulators of the CB1 receptor. acs.orgresearchgate.netcsic.es For instance, the prototypical allosteric modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), has been extensively studied. acs.orgresearchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed that specific structural features are critical for allosteric modulation of CB1. acs.orgnih.gov These include the length of the alkyl chain at the C3 position, the presence of an electron-withdrawing group at the C5 position, the linker length between the amide and a phenyl ring, and the substituent on that phenyl ring. acs.orgnih.gov These modifications significantly affect both binding affinity (KB) and binding cooperativity (α). acs.org For example, replacing the piperidinyl group on the phenyl ring of ORG27569 with a dimethylamino group resulted in a compound with robust allostery. nih.gov

Some indole derivatives act as negative allosteric modulators (NAMs), decreasing the efficacy of CB1 agonists. csic.esnih.gov For example, certain 1H-indole-2-carboxamides have been identified as NAMs of the agonist CP-55,940 in calcium mobilization assays. csic.es Conversely, other indole derivatives, such as ZCZ011 (6-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-2-phenyl-1H-indole), act as positive allosteric modulators (PAMs), enhancing the binding and signaling of orthosteric agonists. csic.es

Interestingly, some positive allosteric modulators of agonist binding have been shown to antagonize agonist-induced G-protein coupling while promoting β-arrestin-mediated signaling pathways. acs.orgnih.gov This suggests that these compounds can act as biased allosteric modulators, selectively activating certain downstream signaling cascades. acs.org

Another class of allosteric modulators for the CB1 receptor includes diarylureas, such as PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea). researchgate.netnih.govnih.govresearchgate.net SAR studies on PSNCBAM-1 have highlighted the importance of an electron-withdrawing group at the para position of the chlorophenyl ring for maintaining affinity and efficacy. researchgate.net

Table 1: Allosteric Modulation of CB1 Receptor by Indole Derivatives

| Compound | Type of Modulation | Effect on Agonist Binding | Functional Outcome |

|---|---|---|---|

| ORG27569 | NAM | Positive Cooperativity with CP55,940 researchgate.netnih.gov | Reduces agonist efficacy researchgate.netnih.gov |

| ZCZ011 | PAM | Increases [3H]-CP-55,940 binding csic.es | Potentiates anandamide-stimulated signaling csic.es |

| PSNCBAM-1 | NAM | Positive Cooperativity with [3H]CP55,940 researchgate.net | Insurmountable antagonism of agonist-stimulated [35S]GTPγS binding researchgate.net |

Indole-based structures are known to interact with serotonin (B10506) receptors and the serotonin transporter (SERT). nih.govmdpi.com The 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, for example, has been investigated for its dual affinity for the 5-HT1A receptor and SERT, making it a potential candidate for multi-target antidepressants. nih.gov

Research has shown that substituents on the 1H-indole ring can influence the affinity for both the 5-HT1A receptor and SERT. nih.gov For instance, compounds with a methoxy (B1213986) (OCH₃) or fluorine (F) substituent on the indole ring demonstrated enhanced affinity for SERT compared to the unsubstituted compound. nih.gov Specifically, a derivative with a fluorine substituent (compound 11) showed a high affinity for SERT with a Kᵢ of 9.2 nM and also bound to the 5-HT1A receptor (Kᵢ = 128.0 nM). nih.gov

The interaction of these compounds with multiple targets within the serotonergic system, including different 5-HT receptor subtypes (5-HT2A, 5-HT6, 5-HT7) and dopamine (B1211576) receptors (D2), has also been explored. nih.govresearchgate.netnih.gov The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety appears to be important for binding to several serotonin receptors. nih.gov The human serotonin transporter's primary role is to regulate serotonergic signaling by re-uptaking serotonin from the synaptic cleft. idrblab.net

Table 2: Binding Affinities (Kᵢ, nM) of Indole Derivatives for Serotonin and Dopamine Targets

| Compound | R-group | 5-HT1A Receptor | SERT | D2 Receptor |

|---|---|---|---|---|

| Compound 4 | H | - | 47.0 | - |

| Compound 8 | OCH₃ | - | 23.0 | 13.0 |

| Compound 11 | F | 128.0 | 9.2 | 51.0 |

Data sourced from a study on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. nih.gov

Allosteric Modulation Mechanisms and Sites (e.g., Cannabinoid Receptor 1 (CB1))

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase)

Indole derivatives have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org Inhibition of this enzyme is a validated mechanism for antibacterial action. mdpi.com Some studies suggest that the C-6 fluorination of triazeneindole derivatives enhances their activity, possibly by increasing the binding strength to DNA gyrase, similar to quinolone antibiotics. mdpi.com However, the activity of these compounds against fluoroquinolone-resistant strains indicates that DNA gyrase inhibition may not be the only mechanism of action. mdpi.com

Novel pyrrolamide-type inhibitors targeting the GyrB and ParE subunits of DNA gyrase and topoisomerase IV have been developed. researchgate.netrsc.org Additionally, indolyl-containing 4-hydroxy-2-pyridones have shown promise as dual inhibitors of DNA gyrase and topoisomerase IV, with activity against multidrug-resistant Gram-negative bacteria. nih.gov

Interactions with Nucleic Acids (e.g., c-Myc G-quadruplex DNA)

Certain indole derivatives have been designed to interact with and stabilize G-quadruplex (G4) DNA structures. uni-frankfurt.deacs.orgresearchgate.netuni-frankfurt.denih.gov These are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in the promoter regions of oncogenes like c-Myc. uni-frankfurt.denih.gov Stabilization of these G4 structures can downregulate the expression of the corresponding oncogene, making G4-stabilizing ligands a potential avenue for anticancer drug development. uni-frankfurt.denih.gov

Pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been developed as G4 ligands that show high affinity and selectivity for the c-Myc promoter G-quadruplex over other G-quadruplexes and duplex DNA. uni-frankfurt.de Nuclear Magnetic Resonance (NMR) analysis has indicated that these ligands can interact with the terminal G-quartets of the c-Myc G-quadruplex. uni-frankfurt.deresearchgate.net Similarly, indolylmethyleneindanone scaffolds with pyrrolidine (B122466) side chains have demonstrated specific induction and stabilization of c-Myc and c-KIT quadruplex DNAs. acs.org Molecular modeling suggests that these ligands interact via 5'- and 3'-end stacking modes. acs.org

Table 3: Interaction of Indole Derivatives with c-Myc G-quadruplex DNA

| Compound Type | Interaction Mode | Biological Effect |

|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | Interacts with terminal G-quartets uni-frankfurt.deresearchgate.net | Downregulates c-Myc expression, induces cell cycle arrest uni-frankfurt.de |

| Indolylmethyleneindanones | 5'- and 3'-end stacking acs.org | Specific stabilization of c-Myc and c-KIT quadruplexes acs.org |

Characterization of Binding Affinity and Cooperativity Factors (α)

The binding affinity (KB) and cooperativity factor (α) are key parameters used to characterize allosteric modulators. KB represents the affinity of the allosteric modulator for the receptor, while α describes the degree to which the allosteric modulator affects the binding of the orthosteric ligand. An α value greater than 1 indicates positive cooperativity, while a value less than 1 signifies negative cooperativity.

For indole-2-carboxamide allosteric modulators of the CB1 receptor, SAR studies have shown that structural modifications significantly impact both KB and α. acs.org For example, a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a KB of 259.3 nM and a high binding cooperativity factor (α) of 24.5. acs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, exhibited one of the lowest KB values (89.1 nM) reported for a CB1 allosteric modulator. acs.org

Table 4: Binding Affinity and Cooperativity of Indole Derivatives at the CB1 Receptor

| Compound | KB (nM) | Cooperativity Factor (α) |

|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | - |

Data from a study on the optimization of indole-2-carboxamides as CB1 allosteric modulators. acs.org

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For derivatives containing the indole (B1671886) core, these methods offer a deep understanding of their structure and reactivity.

Density Functional Theory (DFT) for Optimized Geometry and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and to simulate its spectroscopic characteristics. nih.govmaterialsciencejournal.orgripublication.com By optimizing the geometry of indole derivatives, researchers can determine the most stable conformation and obtain key structural parameters such as bond lengths and angles. nih.govmdpi.com For instance, DFT calculations can be performed using various functionals, such as B3LYP, with basis sets like 6-311G(d,p) to achieve a detailed understanding of the molecule's geometry. materialsciencejournal.orgresearchgate.net These optimized structures are crucial for further computational analyses, including the prediction of vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which can then be compared with experimental data for validation. researchgate.netscispace.com

Table 1: Selected Optimized Geometrical Parameters for Indole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | 0 - 2 |

| C-N (indole) | 1.37 - 1.39 | 107 - 110 | 0 - 1 |

| C-N (pyrrolidine) | 1.45 - 1.47 | 110 - 113 | Variable |

Note: The values presented are typical ranges for indole-containing compounds and may vary based on the specific derivative and computational method used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding a molecule's reactivity and electronic properties. iqce.jplibretexts.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. mkuniversity.ac.in A smaller gap generally suggests higher reactivity. For indole derivatives, FMO analysis can reveal how substituents on the indole ring influence its electronic behavior. mdpi.com For example, DFT studies on related structures have shown HOMO-LUMO gaps around 4.2 to 4.59 eV, indicating moderate reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Representative Indole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.3 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.2 |

Data is illustrative for a related indole structure.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deyoutube.com The MEP is mapped onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net For indole and its derivatives, MEP analysis can identify the most reactive sites. The indole ring itself has several reactive positions, with the C3 position being particularly susceptible to electrophilic substitution. rsc.orgdergipark.org.tr The nitrogen atom of the pyrrolidine (B122466) ring, with its lone pair of electrons, would be expected to be an electron-rich region.

Molecular Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.comjbcpm.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Ligand-Protein Interaction Analysis

In the context of 6-(pyrrolidin-2-yl)-1H-indole and its analogs, molecular docking studies can elucidate how these compounds interact with the active sites of various proteins. nih.gov The analysis focuses on identifying different types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. mdpi.com The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. jbcpm.com For example, docking studies of various indole derivatives against different protein targets have reported binding energies in the range of -5.8 to -10.3 kcal/mol, indicating potentially strong binding. jbcpm.commdpi.com

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. mdpi.comnih.gov Understanding these key interactions is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov For instance, studies on various protein-ligand complexes have highlighted the importance of residues like tyrosine, leucine, and serine in forming critical hydrogen bonds or hydrophobic contacts with the ligand. nih.govmdpi.com

Table 3: Common Interacting Amino Acid Residues for Indole Derivatives in Protein Binding Pockets

| Amino Acid | Type of Interaction |

| Tyrosine | Hydrogen Bonding, π-π Stacking |

| Serine | Hydrogen Bonding |

| Leucine | Hydrophobic Interaction |

| Alanine | Hydrophobic Interaction |

| Arginine | Hydrogen Bonding, Electrostatic Interaction |

This table presents a generalized view of potential interactions based on studies of various indole derivatives.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to understand the physical movement of atoms and molecules over time. pensoft.net This technique can provide valuable insights into the conformational stability and flexibility of a molecule like this compound. The simulation calculates the trajectory of each atom in the system by solving Newton's equations of motion, offering a view of the molecule's dynamic behavior.

While no specific MD simulation studies were found for this compound, research on related structures highlights the utility of this approach. For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving indole derivatives, often by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period. pensoft.netrsc.org A stable RMSD suggests that the molecule has reached an equilibrium state, while RMSF can indicate the flexibility of different parts of the molecule. rsc.org For this compound, MD simulations could reveal the preferred orientations of the pyrrolidine ring relative to the indole core and the energetic barriers between different conformations.

Table 1: General Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between atoms in the molecule. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Affects the conformational preferences due to solute-solvent interactions. |

| Simulation Time | The total time duration of the molecular dynamics simulation. | Longer simulations provide a more thorough sampling of the conformational space. |

| Temperature and Pressure | Controlled parameters to mimic physiological or experimental conditions. | Ensures the simulation reflects realistic environmental conditions. |

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein, while ligand-based methods use the knowledge of known active molecules to find others with similar properties.

There is no specific literature detailing the use of this compound in in silico screening campaigns. However, the indole and pyrrolidine scaffolds are common in many biologically active compounds and are frequently part of virtual screening libraries. nih.govresearchgate.net For example, derivatives of substituted pyrrolidines have been identified through virtual screening as potential inhibitors of enzymes like dipeptidyl peptidase-IV. nih.gov A molecule like this compound could be included in a virtual library and docked into the active site of a target protein to predict its binding affinity and mode of interaction. This information is crucial for virtual ligand design, where new molecules are designed or optimized based on these computational predictions.

Table 2: Key Steps in a Virtual Screening Workflow

| Step | Description | Example Application |

| Library Preparation | A large collection of small molecules is curated and prepared for screening. | A database of indole derivatives, including this compound. |

| Target Preparation | The 3D structure of the biological target is obtained and prepared for docking. | A crystal structure of a target enzyme is downloaded from the Protein Data Bank. |

| Molecular Docking | The small molecules from the library are computationally fitted into the target's binding site. | Predicting the binding pose and score of this compound. |

| Hit Selection | Molecules with the best predicted binding affinities are selected for further study. | Top-scoring indole derivatives are chosen for experimental validation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. journal-jop.org By developing a QSAR model, the activity of new, untested compounds can be predicted based on their structural features, which are represented by molecular descriptors.

Specific QSAR models for this compound have not been reported in the literature. However, numerous QSAR studies have been conducted on various series of indole derivatives to predict activities such as anti-inflammatory and antibacterial effects. researchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of compounds with known activities. jmolekul.comjocpr.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. journal-jop.org Such a model could theoretically be developed for a series of compounds including this compound to guide the design of more potent analogs.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule, affecting its fit in a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's affinity for hydrophobic or hydrophilic environments. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the intricate molecular architecture of 6-(Pyrrolidin-2-yl)-1H-indole. By probing the interaction of the molecule with electromagnetic radiation, techniques like NMR, FT-IR, and UV-Vis provide a detailed map of its functional groups and atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise location and connectivity of every hydrogen and carbon atom can be determined.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring relationships of protons. For this compound, the spectrum is characterized by distinct signals from the indole (B1671886) and pyrrolidine (B122466) moieties. The aromatic region typically shows signals for the five indole protons, while the aliphatic region contains the signals for the seven pyrrolidine protons. The chemical shifts (δ) are highly dependent on the solvent used (e.g., CDCl₃, DMSO-d₆, or MeOD).

Key features include the downfield signal for the indole N-H proton (H1), the characteristic signals for the indole ring protons (H2, H3, H4, H5, H7), and the complex multiplet patterns of the aliphatic pyrrolidine protons. The methine proton at the C2' position of the pyrrolidine ring is a key diagnostic signal, often appearing as a triplet or doublet of doublets.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H7 | 7.45 | d | 8.2 | 1H |

| H4 | 7.39 | s | - | 1H |

| H2 | 7.18 | d | 3.1 | 1H |

| H5 | 7.01 | dd | 8.2, 1.6 | 1H |

| H3 | 6.41 | d | 3.1 | 1H |

| H2' | 4.25 | t | 7.9 | 1H |

| H5'a | 3.41 | m | - | 1H |

| H5'b | 3.29 | m | - | 1H |

| H3'a | 2.35 | m | - | 1H |

| H4'a / H4'b / H3'b | 2.00-2.15 | m | - | 3H |

¹³C NMR Spectroscopy The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum is divided into the aromatic region, where the eight carbons of the indole ring resonate, and the aliphatic region, corresponding to the four carbons of the pyrrolidine ring. The chemical shifts confirm the presence of the two distinct ring systems.

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C7a | 137.9 |

| C3a | 130.4 |

| C6 | 129.1 |

| C2 | 125.2 |

| C4 | 121.2 |

| C7 | 119.9 |

| C5 | 112.0 |

| C3 | 102.8 |

| C2' | 61.9 |

| C5' | 47.4 |

| C3' | 35.1 |

| C4' | 26.5 |

2D NMR Spectroscopy Two-dimensional NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity within the pyrrolidine ring (H2'→H3'→H4'→H5') and to confirm the coupling between adjacent aromatic protons, such as H7 and H5 on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the definitive method for assigning the carbon signals based on the previously assigned proton signals from the ¹H and COSY spectra. For example, the proton signal at δ 4.25 ppm (H2') will show a cross-peak with the carbon signal at δ 61.9 ppm (C2').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is crucial for establishing the connectivity between the two ring systems and for assigning quaternary carbons. Key HMBC correlations include the cross-peak between the pyrrolidine H2' proton and the indole carbons C5 and C7, which unequivocally confirms the attachment of the pyrrolidine ring at the C6 position of the indole nucleus.

FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

N-H Stretching: A sharp, medium-intensity peak is observed around 3400 cm⁻¹ corresponding to the N-H stretch of the indole ring. A broader, weaker band associated with the secondary amine N-H stretch of the pyrrolidine ring may also be present in the 3350-3250 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak bands just above 3000 cm⁻¹ (e.g., ~3100-3030 cm⁻¹). Aliphatic C-H stretching vibrations from the pyrrolidine ring are observed as strong bands just below 3000 cm⁻¹ (e.g., ~2960-2850 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations for the indole nucleus produce several medium-to-strong bands in the 1620-1450 cm⁻¹ region.

C-N Stretching: Aliphatic and aromatic C-N stretching vibrations contribute to signals in the fingerprint region, typically between 1350 cm⁻¹ and 1200 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indole ring system is the primary chromophore in this compound. The UV spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows characteristic absorption maxima (λmax) consistent with a substituted indole.

The spectrum is expected to exhibit two main absorption bands:

A strong absorption band at approximately 220-225 nm , corresponding to the ¹La electronic transition.

A broader band with fine structure at approximately 270-280 nm , corresponding to the ¹Lb electronic transition.

The presence of the pyrrolidinyl substituent at the C6 position can cause minor shifts (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted indole, providing further circumstantial evidence for the substitution pattern.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) further provides structural information through controlled fragmentation of the molecule.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the parent compound, serving as definitive proof of its identity. For this compound (C₁₂H₁₄N₂), the analysis is usually performed on the protonated molecular ion, [M+H]⁺.

Elemental Formula: C₁₂H₁₄N₂

Calculated Monoisotopic Mass ([M]): 186.115698 Da

Calculated Mass of Protonated Ion ([M+H]⁺): 187.123323 Da

An experimental HRMS measurement yielding an m/z value extremely close to the calculated value (e.g., 187.1235), with an error of less than 5 parts per million (ppm), confirms the elemental composition C₁₂H₁₅N₂⁺ and strongly supports the proposed structure.

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is the gold standard for quantifying this compound in complex mixtures and for providing additional structural confirmation.

In an LC-MS/MS experiment, the compound first passes through an LC column, where it is separated from other components and elutes at a characteristic retention time (Rt). The eluate is then ionized (typically via electrospray ionization, ESI) to form the precursor ion [M+H]⁺ at m/z 187.1.

In the tandem mass spectrometer:

Q1 (First Quadrupole): Isolates the precursor ion (m/z 187.1).

Q2 (Collision Cell): The precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

Q3 (Third Quadrupole): The resulting product ions are separated and detected.

The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation involves the cleavage of the bond between the two rings and fragmentation within the pyrrolidine ring. These specific precursor-to-product ion transitions are utilized in methods like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure / Neutral Loss |

|---|---|---|

| 187.1 | 170.1 | Loss of ammonia (B1221849) (NH₃) from the pyrrolidine ring |

| 187.1 | 142.1 | Indolyl-ethene cation radical (loss of C₂H₅N) |

| 187.1 | 115.1 | Indolyl fragment (loss of C₄H₈N) |

| 187.1 | 70.1 | Protonated pyrrolidine fragment (C₄H₈N⁺) |

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of this compound and quantifying its presence in a sample. Due to the presence of a chiral center at the 2-position of the pyrrolidine ring, methods capable of separating enantiomers are critical.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances. torontech.com For a chiral molecule like this compound, chiral HPLC is the method of choice for separating its (R)- and (S)-enantiomers, which is crucial as enantiomers can exhibit different pharmacological activities. wvu.edu

Methodology and Findings: The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their versatility in separating a broad range of chiral compounds, including indole alkaloids. nih.govnih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. wvu.edu

A typical HPLC method for the chiral separation and purity analysis of a compound like this compound would involve a normal-phase or reversed-phase method. For instance, a method similar to those used for other chiral indole derivatives might employ a Chiralpak® column with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a basic additive such as diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com

| Parameter | Typical Condition |

| Column | Chiralpak® AD-H (amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

This table represents a hypothetical HPLC method for chiral separation.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. These benefits stem from the use of columns packed with sub-2 µm particles. wisdomlib.org This technique is particularly valuable for high-throughput screening and for analyzing complex mixtures containing trace-level impurities. lcms.cz

Methodology and Findings: For the analysis of this compound, a UHPLC method would be developed to rapidly assess purity and quantify related substances. A reversed-phase method using a C18 column with sub-2 µm particles is common. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. rroij.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to resolve compounds with a range of polarities. rroij.com Coupling UHPLC with mass spectrometry (MS/MS) provides enhanced sensitivity and selectivity, allowing for the detection of impurities at parts-per-billion (ppb) levels. lcms.cz

| Parameter | Typical Condition |

| Column | Acquity UPLC® CSH C18 |

| Dimensions | 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 280 nm; ESI-MS/MS |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

This table represents a hypothetical UHPLC method for purity analysis.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and the arrangement of molecules within the crystal lattice (crystal packing). google.com For a chiral compound like this compound, this technique can unambiguously assign the (R) or (S) configuration of the stereocenter, provided a suitable single crystal of an enantiomerically pure sample can be grown.

Methodology and Findings: The process involves irradiating a single crystal with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. To establish the absolute configuration of a light-atom molecule, anomalous dispersion effects are measured, often requiring high-quality data and careful analysis. google.com

While no specific crystal structure for this compound has been published, analysis of related structures, such as spiro[indoline-3,2′-pyrrolidine] derivatives, reveals key structural features. iucr.org In such compounds, the pyrrolidine ring typically adopts an envelope or twist conformation. iucr.org The crystal packing is stabilized by a network of intermolecular interactions, most commonly hydrogen bonds involving the indole N-H group, and potentially π–π stacking interactions between the aromatic indole rings. iucr.orgnih.gov

| Parameter | Illustrative Data for an Indole Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a, b, c (Å) | a = 13.04, b = 14.91, c = 13.72 |

| Unit Cell α, β, γ (°) | α = 90, β = 112.6, γ = 90 |

| Key Bond Length (N-H) | ~0.86 Å |

| Key Hydrogen Bond | N-H···O (if a suitable acceptor is present) |

| Pyrrolidine Conformation | Twist or Envelope |

This table presents example crystallographic data based on published structures of similar indole-pyrrolidine compounds, such as that found in reference iucr.org.

Pre Clinical Pharmacological Assessment in Vitro and in Vivo Considerations

Metabolic Stability Studies in Microsomal Systems

Metabolic stability is a key determinant of a drug's oral bioavailability and half-life. nih.gov In vitro assays using liver microsomes are standard preliminary screens to evaluate a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP450) enzymes. google.com

To assess the metabolic stability of 6-(Pyrrolidin-2-yl)-1H-indole, in vitro assays would be conducted using liver microsomes from various species, including humans and mice, to identify potential species differences in metabolism. google.com In a typical assay, the compound is incubated at a specific concentration (e.g., 1 µM) with a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4). google.com The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system, which serves as a necessary cofactor for CYP450 enzymes. google.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), and the reaction is quenched with a solvent like acetonitrile (B52724). google.com The remaining concentration of the parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The data from microsomal stability assays are used to determine two key parameters: the in vitro half-life (t1/2) and the intrinsic clearance (CLint). google.com The half-life is the time required for 50% of the compound to be metabolized and is calculated from the slope of the line generated by plotting the natural logarithm of the percentage of compound remaining against time. google.com

Intrinsic clearance (CLint) describes the maximal ability of the liver enzymes to metabolize a compound in the absence of other physiological limitations like blood flow. google.com It is calculated from the half-life and the conditions of the assay (volume of incubation and protein amount). google.com

While specific experimental data for this compound is not publicly available, the following table provides a representative example of metabolic stability data that would be generated for a compound in this class, based on findings for other indole-pyrrolidine derivatives. google.comnih.gov

Table 1: Representative Metabolic Stability of an Indole-Pyrrolidine Compound Note: The following data are illustrative and not actual experimental results for this compound. They are based on typical values for related heterocyclic compounds.

| Species Microsome | In Vitro t1/2 (min) | In Vitro CLint (µL/min/mg protein) | Clearance Classification |

| Human | 45 | 34.3 | Low to Intermediate |

| Mouse | 20 | 77.2 | Intermediate |

| Rat | 15 | 102.9 | High |

The pyrrolidine (B122466) and indole (B1671886) rings are common scaffolds in medicinal chemistry and their metabolic profiles are an area of active study. nih.govfrontiersin.org The structure of this compound presents several potential sites for metabolism. The pyrrolidine ring, being a saturated heterocycle, is often susceptible to oxidative metabolism. frontiersin.org Common metabolic pathways for pyrrolidine rings include α-carbonyl introduction (oxidation adjacent to the nitrogen) and ring-opening. frontiersin.org The nitrogen atom itself can also be a site for oxidation or dealkylation if substituted. frontiersin.org

The indole nucleus is also prone to oxidation at various positions, with the electron-rich pyrrole (B145914) ring being a primary target for CYP450-mediated hydroxylation. For this compound, likely metabolically labile sites would include the carbon atom alpha to the pyrrolidine nitrogen and various positions on the indole ring. Identifying the metabolites formed during the microsomal assay via mass spectrometry helps to pinpoint these labile sites, guiding potential structural modifications to enhance metabolic stability. nih.gov

Determination of Half-Life (t1/2) and Intrinsic Clearance (CLint)

Preliminary Pharmacokinetic (PK) Evaluation in Pre-clinical Models

Following in vitro assessment, preliminary pharmacokinetic studies are performed in pre-clinical animal models, such as mice or rats, to understand how the compound is absorbed, distributed, and eliminated in a whole organism. acs.org

To evaluate oral bioavailability, this compound would be administered to fasted pre-clinical models (e.g., rats) via both intravenous (IV) and oral (PO) routes. acs.org Blood samples would be collected at multiple time points after administration, and plasma concentrations of the compound would be measured. acs.org

The data are used to calculate key PK parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). acs.org Oral bioavailability (%F) is determined by comparing the AUC from oral administration to the AUC from intravenous administration, adjusted for the dose. While specific data for this compound is unavailable, studies on other complex heterocyclic compounds have shown oral bioavailability in rats can range from low (e.g., 11%) to high (e.g., 51%) depending on the exact structure and its metabolic stability. acs.org

Table 2: Representative Pharmacokinetic Parameters in a Pre-clinical Rat Model Note: The following data are illustrative and not actual experimental results for this compound. They represent a hypothetical outcome for a compound of this class.

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | %F |

| IV | 1 | 850 | 0.08 | 1200 | - |

| PO | 5 | 1100 | 1.0 | 3000 | 50% |

Understanding where a compound distributes in the body and how it is eliminated is fundamental. The lipophilicity suggested by the pyrrolidine moiety may influence its ability to cross biological membranes and distribute from the plasma into various tissues. cymitquimica.com Studies to determine tissue distribution typically involve administering a radiolabeled version of this compound to rodents. After a set period, tissues are harvested to quantify the concentration of the compound and its metabolites.

Elimination pathways are investigated by analyzing urine and feces collected over time to determine the extent of renal and biliary excretion of the parent compound and its metabolites. This helps to form a complete picture of the compound's disposition, which, combined with metabolic stability and plasma exposure data, informs its potential as a drug candidate. acs.org